molecular formula C9H17NO3 B1447127 Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1354955-59-1

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B1447127
CAS No.: 1354955-59-1
M. Wt: 187.24 g/mol
InChI Key: OBLFUJCDADLZAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a tert-butyl carbamate (Boc) protecting group at the nitrogen atom. This compound exists in multiple stereoisomeric forms, including (2S,3R), (2S,3S), and (2R,3R) configurations, each with distinct physical and chemical properties . Key identifiers include:

  • CAS Numbers: 1354955-59-1 (unspecified stereochemistry), 1638744-75-8 ((2R,3R)-isomer)
  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight: 187.24 g/mol .

It is primarily used as a building block in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Protocols and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes & Purification
1. Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylmagnesium bromide (3 M in diethyl ether) Addition at 0 °C, stirring for 1–3 hours, then warming to room temperature; quenching with saturated NH4Cl aqueous solution 78–99% Extraction with ethyl acetate or diethyl ether, washing with brine and water, drying over MgSO4 or Na2SO4; purification by silica gel chromatography or preparative HPLC
2. Alternative reaction with methylmagnesium chloride in THF 0 °C for 1 hour, inert atmosphere (N2), followed by aqueous quench 99% High purity off-white solid obtained; workup involves extraction and drying, followed by concentration
3. Purification Silica gel chromatography using hexanes/ethyl acetate (1:1) or 50% EtOAc in hexane as eluent; reverse-phase HPLC for higher purity Removal of solvents under reduced pressure; final product isolated as oil or solid depending on conditions

These methods consistently yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, which is a close analog; the 2-methyl variant follows analogous steps with stereochemical control measures to ensure the correct trans-configuration at positions 2 and 3.

Key Reaction Mechanism Insights

  • Nucleophilic Addition: The Grignard reagent (methylmagnesium bromide or chloride) attacks the carbonyl carbon of the azetidinone ring, forming a tertiary alcohol at the 3-position.
  • Boc Protection Stability: The Boc group on the nitrogen remains intact during the reaction, protecting the azetidine nitrogen from side reactions.
  • Stereochemical Outcome: The trans-configuration at the 2- and 3-positions is typically controlled by the starting material stereochemistry and reaction conditions, including temperature and solvent choice.

Typical Reaction Parameters and Outcomes

Parameter Range/Value Effect on Reaction
Temperature 0 °C to room temperature (20–35 °C) Lower temperatures favor controlled addition and reduce side reactions
Reaction Time 1 to 20 hours Longer times ensure complete conversion, especially at low temperatures
Solvents THF, diethyl ether Aprotic solvents stabilize Grignard reagents and facilitate nucleophilic addition
Atmosphere Inert (N2) Prevents moisture and oxygen interference with Grignard reagents
Workup Saturated ammonium chloride aqueous quench Neutralizes excess Grignard reagent and facilitates phase separation

Research Findings and Optimization

  • Yield Optimization: Yields reported range from 78% to 99% depending on precise conditions and purification methods. For example, methylmagnesium chloride in THF at 0 °C for 1 hour followed by aqueous quench yields up to 99% pure product.
  • Purity and Characterization: Purification by silica gel chromatography or reverse-phase HPLC is essential to achieve high purity. Characterization by ¹H NMR confirms the presence of hydroxyl and methyl groups, with typical chemical shifts around 3.7–3.9 ppm for the azetidine protons and 1.4 ppm for the tert-butyl group.
  • Stereochemical Confirmation: Advanced techniques such as X-ray crystallography and low-temperature NMR have been employed in related azetidine derivatives to confirm trans stereochemistry, which is critical for biological activity and further synthetic applications.

Comparative Table of Preparation Methods

Method Grignard Reagent Solvent Temperature Reaction Time Yield (%) Purification Notes
Method A Methylmagnesium bromide (3 M in Et2O) THF 0 °C to RT 3 h 87 Silica gel chromatography Oil product
Method B Methylmagnesium bromide (3 M in Et2O) Et2O 0 °C to RT 19.75 h 84 RP HPLC White solid
Method C Methylmagnesium bromide (3 M in Et2O) Diethyl ether 0 °C 1 h 78.3 Silica gel chromatography Oil product
Method D Methylmagnesium chloride (3 M in THF) THF 0 °C 1 h 99 Extraction and drying Off-white solid

Industrial Scale Considerations

Industrial synthesis typically scales up these laboratory methods with optimizations such as:

  • Use of continuous flow reactors for controlled addition and temperature management
  • Enhanced purification via recrystallization or preparative chromatography
  • Use of inert atmosphere and moisture control to maintain Grignard reagent activity
  • Process analytical technology (PAT) tools like HPLC and NMR for real-time monitoring

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The azetidine ring can also interact with various biomolecules, affecting their structure and activity.

Comparison with Similar Compounds

Structural Analogs in the Azetidine Family

The following table summarizes key structural analogs, highlighting substituent variations and their impact:

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate 3-OH, 2-CH₃, Boc-protected azetidine C₉H₁₇NO₃ 187.24 1354955-59-1 Pharmaceutical intermediate
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate 3-NH₂, 2-CH₃, Boc-protected azetidine C₉H₁₈N₂O₂ 186.25 1368087-42-6 Amine-reactive intermediate
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 3-(CH₂CH₂OH), Boc-protected azetidine C₁₀H₁₉NO₃ 201.26 N/A Solubility in polar solvents
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 3-(CH₂CH₂CH₂CH₂OH), 2-(4-OCH₃C₆H₄), Boc C₁₄H₂₂NO₃ 310.22 N/A Diastereoselective synthesis (42% yield)
Tert-butyl 3-hydroxyazetidine-1-carboxylate 3-OH, Boc-protected azetidine (no methyl) C₈H₁₅NO₃ 173.21 141699-55-0 Simpler structure, lower steric hindrance
Key Observations:
  • Substituent Effects : The introduction of a methyl group at position 2 (as in the target compound) increases steric hindrance compared to unsubstituted analogs like tert-butyl 3-hydroxyazetidine-1-carboxylate. This impacts reactivity in coupling reactions .
  • Functional Group Diversity: The presence of amino (NH₂) or hydroxyethyl (CH₂CH₂OH) groups alters solubility and reactivity. For example, the amino-substituted analog is more nucleophilic, enabling peptide bond formation .
  • Synthetic Yields : Complex substituents (e.g., 4-methoxyphenyl in the hydroxybutyl derivative) reduce synthetic yields (42% vs. 62% for simpler amide derivatives) due to steric and electronic challenges .

Stereoisomeric Variants

The target compound’s stereoisomers exhibit distinct properties:

Stereoisomer CAS Number Supplier Key Applications
(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate 171919-81-6 PharmaBlock Chiral synthon for asymmetric catalysis
(2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate 1638744-75-8 eMolecules/Fisher High-purity intermediate for APIs

Stereochemistry critically influences biological activity. For instance, the (2R,3R)-isomer is preferred in certain kinase inhibitors due to optimal binding conformations .

Functional Group Analogs in Other Heterocycles

  • Pyrrolidine Derivatives: Tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS N/A) shares a Boc-protected amine but features a five-membered ring. Pyrrolidines generally exhibit higher ring strain relief and conformational flexibility compared to azetidines, impacting pharmacokinetics .
  • Piperidine Derivatives : Larger six-membered rings (e.g., Boc-piperidines) offer enhanced metabolic stability but reduced blood-brain barrier penetration compared to azetidines .

Biological Activity

Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (TBM) is an organic compound characterized by its unique azetidine ring structure, molecular formula C9H17NO3C_9H_{17}NO_3, and a molar mass of approximately 187.24 g/mol. This compound contains a tert-butyl group, a hydroxyl group, and a carboxylate functional group, which contribute to its chemical reactivity and potential biological activity. This article reviews the biological activity of TBM, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Features

The structural features of TBM include:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Tert-butyl Group : Enhances lipophilicity and influences reactivity.
  • Hydroxyl Group : Contributes to its potential biological activity.

Physical Properties

PropertyValue
Molecular FormulaC₉H₁₇NO₃
Molar Mass187.24 g/mol
Density~1.1 g/cm³
Boiling Point~263 °C
LogP0.33 (moderate hydrophobicity)

Interaction Studies

Preliminary investigations into TBM's biological activity have focused on its binding affinity with various biological targets, particularly enzymes involved in metabolic pathways. While specific kinetic studies are still needed, initial results suggest that TBM may interact with key metabolic enzymes, potentially influencing their activity.

Antioxidant Potential

Research has indicated that compounds with similar structural features to TBM exhibit antioxidant properties. For example, azetidine derivatives containing hydroxyl groups have been studied for their ability to scavenge free radicals, indicating that TBM may also possess antioxidant capabilities .

Target of Action

The tert-butyl group in TBM is known for its unique reactivity patterns, which may influence the compound's interactions with biological targets. This group is often involved in biosynthetic and biodegradation pathways, potentially affecting enzyme mechanisms and protein-ligand interactions.

Mode of Action

The exact mode of action for TBM remains under investigation. However, the presence of functional groups such as hydroxyl and carboxylate suggests that it could participate in various biochemical reactions that modulate biological processes.

Comparative Analysis

To better understand the uniqueness of TBM within its class of compounds, a comparative analysis with structurally similar azetidines is presented below:

Compound NameCAS NumberKey Features
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate171919-81-6Similar structure; different stereochemistry
Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate1354955Enantiomeric form; potential differences in activity
Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate99770589Different stereochemistry; variations in pharmacological effects

This table illustrates how variations in stereochemistry can lead to significant differences in biological activity among azetidine derivatives.

Q & A

Q. What are the established synthetic routes for synthesizing tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate, and what reagents are critical for its stereochemical control?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with azetidine ring formation. Key steps include:
  • Azetidine Ring Construction : Cyclization of precursors (e.g., β-amino alcohols) under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to form the azetidine core.
  • Hydroxy and Methyl Group Introduction : Hydroxylation via Sharpless epoxidation or hydroxylamine addition, followed by methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
  • Boc Protection : tert-Butyloxycarbonyl (Boc) group installation via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP and triethylamine .
  • Critical Reagents : DMAP and triethylamine are essential for Boc protection efficiency; temperature control (0–20°C) minimizes side reactions .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.5 ppm (azetidine protons), and δ 1.8–2.2 ppm (methyl group). Hydroxy proton (δ ~3.0 ppm) may appear as a broad singlet.
  • ¹³C NMR : Boc carbonyl at ~155 ppm, azetidine carbons at 50–70 ppm .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₉NO₃: 201.14 g/mol) and purity (>95% by area under the curve) .
  • FT-IR : Stretch at ~1680 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (hydroxy group) .

Q. How should this compound be stored to ensure long-term stability, and what are the degradation indicators?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Monitor via HPLC for new peaks (e.g., tert-butyl alcohol or CO₂ release from Boc cleavage) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash hands immediately after handling .
  • Ventilation : Work in a fume hood to minimize inhalation risks. No occupational exposure limits are established, but treat as a potential irritant based on structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Temperature Optimization : Lower temperatures (0–5°C) during Boc protection reduce racemization .
  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) for Boc reactions; switch to THF for methylation steps to enhance nucleophilicity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective hydroxy group functionalization .

Q. How do purity discrepancies in this compound impact downstream reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Impurity Analysis : Trace amines (e.g., unreacted azetidine precursors) can catalyze Boc deprotection. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure product .
  • Reactivity Studies : Compare coupling reactions (e.g., amide bond formation) using batches of varying purity. Lower purity (<90%) reduces yields due to competing side reactions .

Q. How should researchers resolve contradictions in hazard classification data for structurally related azetidine derivatives?

  • Methodological Answer :
  • Data Cross-Validation : Compare SDS entries for analogs (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) to identify inconsistencies. For example, some analogs are non-hazardous , while others require strict PPE .
  • Experimental Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) to classify hazards empirically .

Q. What strategies enable selective functionalization of the hydroxy group in this compound without Boc deprotection?

  • Methodological Answer :
  • Protection-Deprotection : Temporarily protect the hydroxy group as a TMS ether (trimethylsilyl chloride, imidazole) before alkylation/acylation .
  • Mild Reaction Conditions : Use Mitsunobu conditions (DEAD, Ph₃P) for etherification at 0°C to avoid Boc cleavage .

Q. What novel applications exist for this compound in surface chemistry or materials science?

  • Methodological Answer :
  • Surface Functionalization : Immobilize the compound on silica nanoparticles via hydroxy group coupling to study organic-inorganic hybrid materials. Monitor adsorption using microspectroscopic imaging .
  • Polymer Modification : Incorporate into polyurethanes as a crosslinker; evaluate thermal stability via TGA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
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Reactant of Route 2
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate

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